molecular formula C17H17F3N8 B6431070 5-methyl-4-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2198621-19-9

5-methyl-4-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

货号: B6431070
CAS 编号: 2198621-19-9
分子量: 390.4 g/mol
InChI 键: VQWVXRPHNIKKGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-4-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bicyclic octahydropyrrolo[3,4-c]pyrrole system and a 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine moiety. The triazolo-pyridazine group, bearing a trifluoromethyl substituent, contributes electron-withdrawing effects and metabolic stability.

属性

IUPAC Name

6-[5-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8/c1-10-4-21-9-22-15(10)27-7-11-5-26(6-12(11)8-27)14-3-2-13-23-24-16(17(18,19)20)28(13)25-14/h2-4,9,11-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWVXRPHNIKKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CC3CN(CC3C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-methyl-4-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine represents a novel class of pyrimidine derivatives with potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its efficacy in various biological assays.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine core : A six-membered heterocyclic compound containing nitrogen atoms.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Triazole and pyridazine moieties : Known for their roles in medicinal chemistry as scaffolds for drug design.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrimidine ring via condensation reactions.
  • Introduction of the trifluoromethyl group through electrophilic aromatic substitution.
  • Coupling reactions to attach the triazole and pyridazine functionalities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a series of derivatives including similar trifluoromethyl-pyrimidines were tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results indicated significant antiproliferative effects with IC50 values ranging from 0.35 μM to 5.12 μM depending on the specific derivative tested .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of EGFR : Compounds similar to this structure have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) signaling pathways, which are critical in tumor growth and proliferation .
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce early apoptosis in cancer cells, particularly through cell cycle arrest at the G2/M phase .

Case Studies

StudyCell LineIC50 ValueMechanism
Study 1A549 (Lung)0.35 μMEGFR Inhibition
Study 2MCF-7 (Breast)3.24 μMApoptosis Induction
Study 3PC-3 (Prostate)5.12 μMCell Cycle Arrest

相似化合物的比较

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name/ID Core Structure Key Functional Groups/Substituents Reference
Target Compound Pyrimidine + octahydropyrrolo-pyrrole 3-(Trifluoromethyl)-triazolo[4,3-b]pyridazine N/A
3-[5-(4-Methoxyphenyl)-...thiadiazin-6(7H)-one (6) Pyrimidine + thiazolo-triazolo Methoxyphenyl, triazolo-thiadiazinone
5-[5-(4-Methoxyphenyl)-...4H-1,2,4-triazole-3-thiol (8) Pyrimidine + thiazolo-triazole 4-Methoxyphenyl, triazole-thiol
4-(4-Chlorophenyl)-...1H-1,2,4-triazol-5-yl}pyridin-2-amine (12) Pyrimidine + triazolo-pyridine Chlorophenyl, methoxyphenyl, triazolo-pyridine
5-Cyano-6-phenylpyrimidin derivatives Pyrimidine + triazole Cyano, phenyl, triazole

Key Observations :

  • The target compound’s triazolo[4,3-b]pyridazine group distinguishes it from analogs like compound 6 (triazolo-thiadiazinone) and compound 8 (triazole-thiol), which lack the pyridazine ring’s electron-deficient nature .
  • The octahydropyrrolo[3,4-c]pyrrole system provides a saturated bicyclic framework, contrasting with the aromatic fused thiazolo or pyridine rings in compounds 6, 8, and 12. This likely enhances solubility and reduces steric hindrance compared to fully aromatic systems .
  • The trifluoromethyl group on the triazolo-pyridazine moiety may improve metabolic stability relative to methoxy- or chloro-substituted analogs (e.g., compounds 6, 12), which are prone to oxidative demethylation or hydrolysis .

Key Observations :

  • The target compound’s synthesis likely involves multi-component cycloadditions (as in ) for constructing the triazolo-pyridazine ring, followed by coupling to the pyrrolo-pyrrole system .
  • In contrast, compound 6 is synthesized via acid-catalyzed cyclization , which may limit functional group compatibility compared to cycloadditions .
  • Compound 12’s use of DMF as a solvent for coupling reactions suggests parallels in the target compound’s synthesis, particularly for amide or heterocycle formation .

Physicochemical and Electronic Properties

The pyridazine core, with two adjacent nitrogen atoms, creates an electron-deficient aromatic system, which may enhance π-stacking interactions in biological targets compared to pyrimidine- or thiadiazinone-based compounds . The saturated octahydropyrrolo[3,4-c]pyrrole system likely increases water solubility relative to fully aromatic fused rings (e.g., compound 6’s thiazolo-triazolo framework) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。